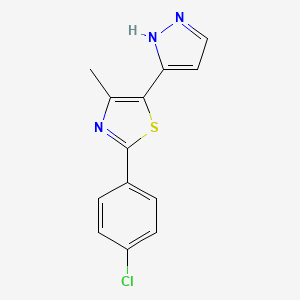

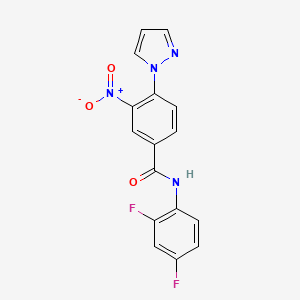

![molecular formula C9H12ClN5O B2896706 6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride CAS No. 2408964-74-7](/img/structure/B2896706.png)

6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride” is a heterocyclic compound with the CAS Number: 2408964-74-7 . It has a molecular weight of 241.68 . The IUPAC name of the compound is 6-(azetidin-3-ylidene)-1-methyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride .

Synthesis Analysis

The synthesis of compounds similar to the one has been reported in the literature . For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ol tethered with 1,2,3-triazoles and their anticancer activity was achieved under ultrasonic-assisted conditions .Molecular Structure Analysis

The InChI code for the compound is 1S/C9H11N5O.ClH/c1-14-8-6(4-11-14)9(15)13-7(12-8)5-2-10-3-5;/h4,10,12H,2-3H2,1H3,(H,13,15);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Applications De Recherche Scientifique

Antitumor Activity

Pyrimido[4,5-d]pyrimidines, the class of compounds to which EN300-7539430 belongs, have been studied for their potential antitumor properties . These compounds have shown significant activity against various cancer cell lines, making them promising candidates for the development of new anticancer drugs.

Antiviral and Analgesic Activity

The structural analogs of EN300-7539430 exhibit a range of biological activities, including antiviral and analgesic effects . This suggests that EN300-7539430 could be explored for its potential to treat viral infections and manage pain.

Treatment of Cognitive Disorders

EN300-7539430 has been investigated for its efficacy in treating cognitive disorders, including Alzheimer’s Disease . The compound’s ability to cross the blood-brain barrier makes it a valuable molecule for neurological research.

Antibacterial and Antiproliferative Activity

Derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated good antibacterial and antiproliferative activities . EN300-7539430 could be part of this research, contributing to the development of new antibacterial agents.

Hyperuricemia and Gout Prevention

Compounds similar to EN300-7539430 have been used in the prevention of gout and the treatment of hyperuricemia . Research into EN300-7539430 could further enhance our understanding of these conditions and lead to improved treatments.

Tyrosine Kinase Inhibition

Tyrosine kinases are enzymes that play a key role in the signaling pathways of cells. Pyrimidopyrimidines, including EN300-7539430, have been identified as potential tyrosine kinase inhibitors . This application is particularly relevant in the context of targeted cancer therapies.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of EN300-7539430 are Janus Kinase 1 and 2 (JAK1 and JAK2) . These kinases play a crucial role in the signaling pathways of various cytokines and growth factors that are essential for hematopoiesis and immune cell function .

Mode of Action

EN300-7539430 acts as a selective inhibitor of JAK1 and JAK2 . By binding to these kinases, it prevents their activation and subsequent phosphorylation of signal transducers and activators of transcription (STATs), which are involved in gene expression and cellular functions .

Biochemical Pathways

The inhibition of JAK1 and JAK2 disrupts the JAK-STAT signaling pathway . This pathway is involved in various biological processes, including cell proliferation, differentiation, cell migration, and apoptosis . Therefore, the inhibition of this pathway can lead to a decrease in inflammation and immune response .

Result of Action

The molecular and cellular effects of EN300-7539430’s action primarily involve the reduction of inflammation and immune response due to the inhibition of the JAK-STAT signaling pathway . This can lead to therapeutic effects in conditions characterized by excessive inflammation or overactive immune response .

Action Environment

The action, efficacy, and stability of EN300-7539430 can be influenced by various environmental factors. For instance, the presence of other drugs, the physiological state of the body, and individual genetic variations can affect the drug’s action. Furthermore, continuous intake of N-nitrosamines, which can form as impurities in the process of chemical drug production, has been linked to an elevated risk of several cancers .

Propriétés

IUPAC Name |

6-(azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O.ClH/c1-14-8-6(4-11-14)9(15)13-7(12-8)5-2-10-3-5;/h4-5,10H,2-3H2,1H3,(H,12,13,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPYLUVJQCVYBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=O)NC(=N2)C3CNC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine](/img/structure/B2896624.png)

![4-(prop-2-yn-1-yl)-N-{3-[(propan-2-yl)carbamoyl]cyclohexyl}piperazine-1-carboxamide](/img/structure/B2896626.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2896628.png)

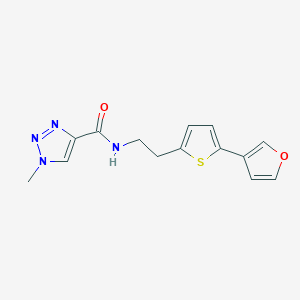

![ethyl 2-(2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2896629.png)

![N-(4-isopropylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2896633.png)

![2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2896637.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2896642.png)

![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]pyridine](/img/structure/B2896643.png)